molecular formula C14H9N3O2 B052514 2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 121105-77-9

2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B052514
CAS RN: 121105-77-9
M. Wt: 251.24 g/mol
InChI Key: UOFYMECBLKMZFD-UHFFFAOYSA-N
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Description

2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile (FMB) is a novel compound that has been studied for its potential use in a number of scientific applications. FMB is a member of the pyrido[1,2-a]benzimidazole family, which consists of nitrogen-containing heterocyclic compounds. It has been studied for its potential uses in organic synthesis, drug discovery, and as a catalyst in biochemical reactions.

Scientific Research Applications

Synthetic Utilities and Biological Activities

The chemical compound 2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is part of a broader class of benzimidazole derivatives, which are known for their diverse applications in scientific research, particularly in the fields of synthetic chemistry and medicinal chemistry. These compounds exhibit a wide range of pharmacological activities, making them valuable for drug discovery and development.

Synthesis and Chemical Properties : Benzimidazole derivatives, including compounds like this compound, are synthesized through various methods, including the condensation of o-phenylenediamines with electrophilic reagents. These synthetic approaches facilitate the exploration of their chemical properties and potential applications in developing new pharmacological agents (M. Ibrahim, 2011).

Biological Activities and Applications : Benzimidazole derivatives are known for their broad spectrum of biological activities. They have been explored for their potential as antimicrobial, antiviral, antidiabetic, anticancer, anti-helminthic, antioxidant, anti-fungal, anti-allergic, anti-parasitic, anti-proliferative, anti-HIV, anti-convulsant, anti-inflammatory, anti-hypertensive, and proton pump inhibitors. This wide range of pharmacological functions makes them crucial in the medical sector, particularly in the search for new therapeutic agents (B Vasuki et al., 2021).

Mechanism of Action in Disease Treatment : The mechanism of action of benzimidazole derivatives often involves interaction with biological macromolecules, affecting various cellular processes. For example, some derivatives have been studied for their ability to bind to DNA, influencing gene expression, or as enzyme inhibitors, affecting metabolic pathways critical in disease progression. These interactions underline their potential in designing drugs for diseases with complex etiologies, such as cancer (S. Saganuwan, 2020).

properties

IUPAC Name

2-(hydroxymethylidene)-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2/c1-8-9(6-15)13-16-11-4-2-3-5-12(11)17(13)14(19)10(8)7-18/h2-5,7,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFYMECBLKMZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=O)C1=CO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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